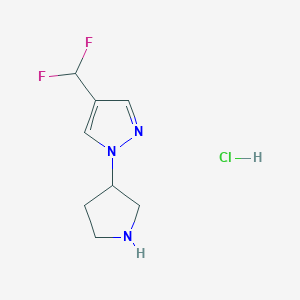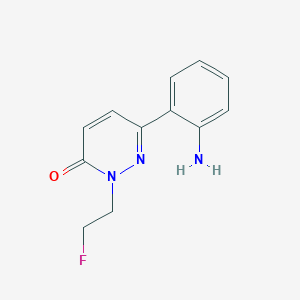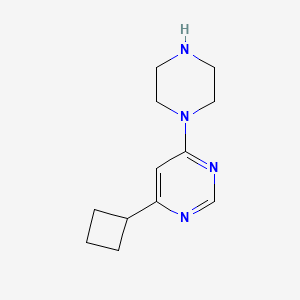
フタル酸イオンフォア I
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalate Ionophore I is a useful research compound. Its molecular formula is C36H54Cl2N4Sn and its molecular weight is 732.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phthalate Ionophore I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phthalate Ionophore I including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
環境モニタリング
フタル酸イオンフォア I: は、環境モニタリングのためのイオン選択性電極(ISEs)の開発に使用されています。 これらの電極は、環境水サンプル中の微量イオンを検出することができ、水質評価や汚染物質検出に不可欠です 。イオンフォアは目的のイオンを捕捉する役割を果たし、正確で再現性のある測定を可能にします。
臨床診断
臨床診断では、This compoundベースのセンサーが、生体液中のイオン濃度を測定するために使用されています。これは、電解質バランスのモニタリングや関連する疾患の診断に特に重要です。 イオンフォアの選択性と感度により、医療検査室にとって貴重なツールとなっています .
食品品質管理
この化合物は、食品業界でも品質管理のために使用されています。 食品サンプル中のイオン濃度を測定することで、製品が安全基準と規制要件を満たしていることを保証します .
電位差式pHセンサー
This compound: は、電位差式pHセンサーの測定範囲を拡張するために使用されてきました。 これらのセンサーは、ポリ(デシルメタクリレート)センシング膜を使用しており、イオンフォアは、市販のpH緩衝液の一般的な成分であるフタル酸水素の干渉を最小限に抑える能力により利点があります .
プロセスモニタリング
プロセスモニタリングでは、イオンフォアは産業プロセスの制御と最適化を行うセンサーに組み込まれています。 イオン濃度の迅速かつ正確な測定値を提供する能力は、製品品質とプロセス効率の維持に不可欠です .
合金分析
この化合物は、合金の分析にも応用されています。 イオン含有量を測定することで、合金組成の検証や、材料特性に影響を与える可能性のある不純物の検出に役立ちます .
排水処理
This compound: は、排水処理施設にとって重要な役割を果たしています。 イオンの検出と定量化を支援し、処理プロセスの有効性を評価し、処理された水が放流または再利用のために安全であることを保証するために不可欠です .
研究開発
最後に、イオンフォアは、新しい用途の探索と既存の技術の改善のためにR&Dで使用されています。 その汎用性と性能特性により、継続的な研究の対象となっており、まだ発見されていない潜在的な用途があります .
作用機序
Pharmacokinetics
The pharmacokinetics of Phthalate Ionophore I, including its absorption, distribution, metabolism, and elimination (ADME) properties, are still being studied . Factors such as protein binding, ionization, passive partitioning, and metabolism in different tissues determine its distribution and pharmacokinetics .
生化学分析
Biochemical Properties
Phthalate Ionophore I plays a crucial role in biochemical reactions by facilitating the transport of ions across cell membranes. This ionophore interacts with several biomolecules, including enzymes and proteins, to modulate their activity. For instance, it has been shown to interact with superoxide dismutase, catalase, and glutathione peroxidase, altering their expression and activity levels . These interactions often result in the generation of reactive oxygen species, leading to oxidative stress and subsequent cellular responses.
Cellular Effects
Phthalate Ionophore I exerts significant effects on various cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Phthalate Ionophore I has been observed to disrupt ion homeostasis, leading to cell stress and apoptosis . Additionally, it affects the expression of genes involved in oxidative stress response and metabolic pathways, thereby impacting cellular metabolism and function.
Molecular Mechanism
At the molecular level, Phthalate Ionophore I functions by binding to specific ions and facilitating their transport across cell membranes. This ionophore forms complexes with ions such as potassium and sodium, enabling their movement through the hydrophobic environment of the lipid bilayer . This process can lead to enzyme inhibition or activation, depending on the ions involved and the cellular context. Furthermore, Phthalate Ionophore I can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of Phthalate Ionophore I can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation . Long-term exposure to Phthalate Ionophore I in in vitro and in vivo studies has revealed potential impacts on cellular function, including sustained oxidative stress and altered metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of Phthalate Ionophore I are dose-dependent. At low doses, it can modulate ion transport and cellular metabolism without causing significant toxicity . At higher doses, Phthalate Ionophore I can induce toxic effects, including oxidative damage, disruption of cellular homeostasis, and adverse impacts on organ function. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
Phthalate Ionophore I is involved in several metabolic pathways, particularly those related to ion transport and oxidative stress. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, influencing their activity and the overall metabolic flux . These interactions can lead to changes in metabolite levels and the redox state of the cell, impacting various physiological processes.
Transport and Distribution
Within cells and tissues, Phthalate Ionophore I is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cell membranes and its accumulation in particular cellular compartments. The distribution of Phthalate Ionophore I can affect its localization and activity, influencing its overall impact on cellular function.
Subcellular Localization
Phthalate Ionophore I is localized in various subcellular compartments, including the Golgi apparatus and the trans-Golgi network . This localization is mediated by specific targeting signals and post-translational modifications that direct the ionophore to these compartments. The subcellular localization of Phthalate Ionophore I can influence its activity and function, affecting processes such as ion transport and cellular signaling.
特性
CAS番号 |
25777-43-9 |
|---|---|
分子式 |
C36H54Cl2N4Sn |
分子量 |
732.5 g/mol |
IUPAC名 |
22,22-dichloro-4,5,9,10,14,15,19,20-octaethyl-21,23,24,25-tetraza-22-stannahexacyclo[9.9.3.13,6.113,16.08,23.018,21]pentacosa-1(20),4,8,10,14,18-hexaene |
InChI |
InChI=1S/C36H54N4.2ClH.Sn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;;;/h29-30,35-37,40H,9-20H2,1-8H3;2*1H;/q-2;;;+4/p-2 |
InChIキー |
AHQOUWGBWLLNBM-UHFFFAOYSA-L |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C([N-]5)C=C1[N-]2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC.[Cl-].[Cl-].[Sn+4] |
正規SMILES |
CCC1=C(C2CC3=C(C(=C4N3[Sn](N5C(=C(C(=C5CC6C(=C(C(C4)N6)CC)CC)CC)CC)CC1N2)(Cl)Cl)CC)CC)CC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(butan-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492311.png)
![3-[4-(piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B1492315.png)
![4-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]piperidine](/img/structure/B1492316.png)
![(2E)-3-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492317.png)
![(3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492320.png)
![(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1492321.png)




![3-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1492330.png)
![{3-[1-(difluoromethyl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1492331.png)
![{3-Fluoro-1-azabicyclo[2.2.2]octan-3-yl}methanamine](/img/structure/B1492332.png)
